2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[3-(fluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c8-3-6-1-2-10(5-6)7(11)4-9/h6H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIJGLNMNDNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 2092486-48-9, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a fluoromethyl substituent and an amino group attached to an ethanone moiety. Its unique structure allows for various interactions within biological systems, making it a candidate for research in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The fluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake. This characteristic is crucial for compounds intended to modulate biological pathways or act as therapeutic agents.
1. Enzyme Inhibition
Research indicates that similar compounds with fluorinated groups exhibit inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). For instance, modifications in the structure of related azacyclic amides have shown strong MAO-B inhibitory activity, suggesting that this compound may also possess similar properties. In one study, compounds with fluorine substituents demonstrated IC50 values ranging from 21 nM to 35 nM against MAO-B, indicating potent enzyme inhibition capabilities .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. Compounds containing nitrogen heterocycles, including pyrrolidine derivatives, have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 μg/mL, positioning them as promising candidates for further investigation in antibiotic development .
Case Study 1: MAO-B Inhibition
In a comparative study of azacyclic amides, a derivative similar to this compound was evaluated for its MAO-B inhibitory activity. The results indicated that the presence of a fluorinated group significantly enhanced the inhibitory effect compared to non-fluorinated analogs, suggesting that this compound could be developed as a selective MAO-B inhibitor .
Case Study 2: Antimicrobial Testing
A series of pyrrolidine derivatives were tested for their antimicrobial efficacy against common bacterial strains. Among these, compounds with fluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in improving antibacterial potency .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Potential MAO-B inhibitor | TBD |
| Related Azacyclic Amide | Similar structure | Strong MAO-B inhibition | 21 - 35 |
| Pyrrolidine Derivative | Contains nitrogen heterocycles | Antibacterial activity | MIC: 3.12 - 12.5 |
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The target compound and 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone share a pyrrolidine backbone, but the latter features a bulkier isopropyl-methyl-amino group instead of fluoromethyl. 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride replaces pyrrolidine with a pyridine ring, introducing aromaticity and a trifluoromethyl group. The hydrochloride salt likely improves aqueous solubility compared to the free base form of the target compound .
Substituent Effects :
- Fluorine-containing groups (fluoromethyl in the target vs. trifluoromethyl in the pyridine analog) enhance electronegativity and metabolic stability. However, the trifluoromethyl group may increase lipophilicity (logP) .
- Methoxy and bromo substituents in bk-2C-B and compound 247 alter electronic properties, favoring interactions with aromatic binding pockets in enzymes or receptors, unlike the aliphatic pyrrolidine in the target .
Preparation Methods
Synthesis of the Pyrrolidine Core with Fluoromethyl Substitution
Selective fluoromethylation at the 3-position of pyrrolidine can be achieved via:
- Nucleophilic substitution on a suitable 3-halomethylpyrrolidine precursor using fluorinating agents.
- Electrophilic fluorination of a 3-methylpyrrolidine intermediate using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
The literature suggests that mild reaction conditions favor retention of the pyrrolidine ring integrity while introducing the fluoromethyl group.
Formation of the Amino Ethanone Moiety
The amino ethanone fragment (2-aminoacetyl) is commonly introduced by:
- Acylation of the pyrrolidine nitrogen with a suitable 2-aminoacetyl chloride or anhydride.
- Alternatively, nucleophilic addition of pyrrolidine to glyoxylic acid derivatives followed by reduction or amination steps.
Reduction of carbonyl groups or substitution reactions on intermediates like 2-amino-1-(pyrrolidin-1-yl)ethan-1-one are well-documented to yield the target compound or its analogues.
One-Pot and Multi-Step Synthetic Routes
Research indicates that one-pot cyclocondensation reactions and sequential functional group transformations can be employed to streamline synthesis:
- Cyclocondensation of appropriate enone derivatives with amines under reflux or microwave-assisted conditions can form the core structure rapidly.
- Use of base-mediated substitution reactions (e.g., potassium carbonate in DMF) facilitates the introduction of sulfur or fluorine-containing groups on heterocyclic rings, which can be adapted for fluoromethylation on pyrrolidine rings.
Representative Synthetic Procedure (Adapted from Related Pyrrolidine Chemistry)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting pyrrolidine derivative + fluorinating agent (e.g., Selectfluor), mild solvent, ambient temperature | Selective fluoromethylation at 3-position | 60-75 |
| 2 | Fluoromethylpyrrolidine + 2-aminoacetyl chloride, base (triethylamine), solvent (ethanol), reflux | Acylation of pyrrolidine nitrogen to introduce ethanone moiety | 70-85 |
| 3 | Purification by recrystallization from ethanol | Isolation of pure this compound | - |
Note: Yields are approximate and based on analogous pyrrolidine acylation reactions.
Analytical and Mechanistic Insights
- Nucleophilic addition and substitution are key steps, with the nitrogen atom of pyrrolidine acting as a nucleophile in acylation reactions.
- Microwave-assisted synthesis has been reported to accelerate ring-forming and substitution reactions, improving yields and reaction times.
- Base-mediated substitution in polar aprotic solvents (e.g., DMF) is effective for introducing functional groups onto heterocycles, which can be adapted for fluoromethylation.
Summary Table of Preparation Methods and Key Parameters
| Preparation Method | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Direct fluoromethylation of pyrrolidine | Fluorinating agents (Selectfluor, NFSI) | Mild temperature, polar solvents | Selective fluorination, good functional group tolerance | Control of regioselectivity |
| Acylation with 2-aminoacetyl chloride | 2-aminoacetyl chloride, base (TEA) | Reflux in ethanol | High yield, straightforward | Requires pure fluoromethylpyrrolidine precursor |
| One-pot cyclocondensation | Enone derivatives, amines | Reflux or microwave irradiation | Rapid synthesis, atom economy | Optimization needed for fluorinated substrates |
| Base-mediated substitution | Potassium carbonate, DMF | Elevated temperature (85-100 °C) | Efficient substitution, scalable | Side reactions possible |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one in academic settings?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromo- or chloro-ethanone intermediates (e.g., 2-bromo-1-(substituted pyrrolidin-1-yl)ethan-1-one) are reacted with fluoromethyl-containing pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Purification is achieved via column chromatography or recrystallization, with structural confirmation by ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>95%). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular weight. ¹H NMR in DMSO-d₆ or CDCl₃ identifies key protons (e.g., NH₂ at δ 6.5–7.0 ppm, fluoromethyl at δ 4.3–4.7 ppm). FT-IR verifies carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s stability and reactivity under varying pH conditions?
- Methodological Answer : The fluoromethyl substituent enhances hydrolytic stability compared to non-fluorinated analogs. Stability studies in buffered solutions (pH 1–10) at 37°C for 24–72 hours, monitored by LC-MS, reveal minimal degradation at neutral pH. Acidic conditions (pH <3) may induce partial hydrolysis of the pyrrolidine ring, necessitating storage at −20°C in inert atmospheres .
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA/IB) or asymmetric catalysis using chiral ligands (e.g., BINAP) during pyrrolidine ring formation. Absolute configuration is determined by X-ray crystallography or comparison of experimental vs. calculated electronic circular dichroism (ECD) spectra .
Q. How can structure-activity relationship (SAR) studies optimize biological activity for fluorinated pyrrolidine derivatives?
- Methodological Answer : Systematic substitution at the pyrrolidine nitrogen or ethanone carbonyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) or bulky substituents (e.g., tert-butyl) is evaluated. In vitro assays (e.g., enzyme inhibition, cellular uptake) paired with molecular docking (e.g., AutoDock Vina) identify critical interactions. For example, fluoromethyl groups enhance membrane permeability in CNS-targeted analogs .
Q. How are contradictions in reported bioactivity data resolved for structurally similar fluorinated compounds?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). Meta-analyses of IC₅₀ values across studies, normalized to internal controls (e.g., staurosporine for kinase inhibition), are performed. Orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) confirms binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
